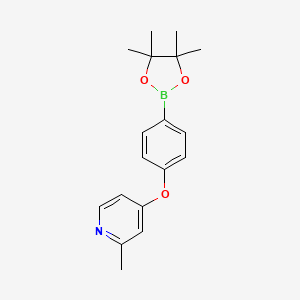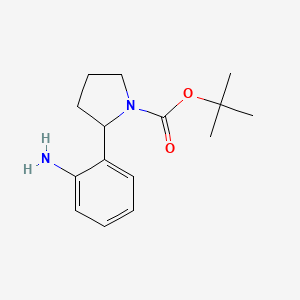![molecular formula C10H19NO B13974765 (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2-azaspiro[44]nonan-7-yl)methanol is a chemical compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, reduced spirocyclic compounds, and various substituted derivatives.
Applications De Recherche Scientifique
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol: A similar spirocyclic compound with a different ring size.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with an oxygen atom in the ring.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A spirocyclic compound with additional nitrogen and oxygen atoms.
Uniqueness
(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxymethyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(2-methyl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-11-5-4-10(8-11)3-2-9(6-10)7-12/h9,12H,2-8H2,1H3 |
Clé InChI |
IHSMMRCVQIZLHP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)CCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


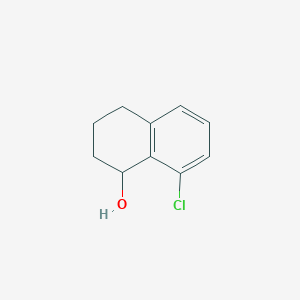
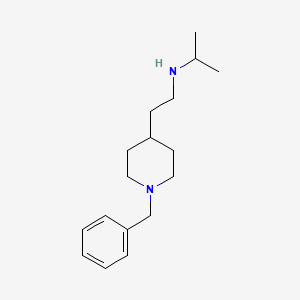
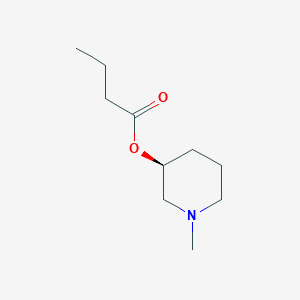

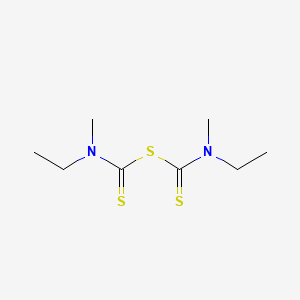

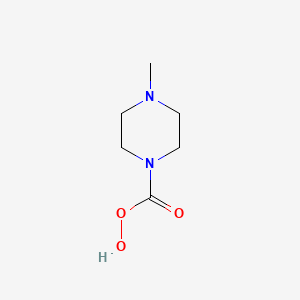

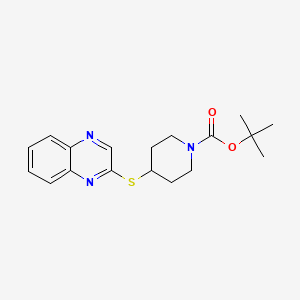
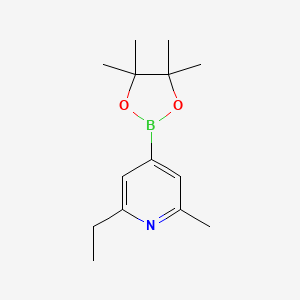
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
